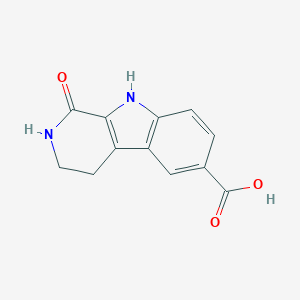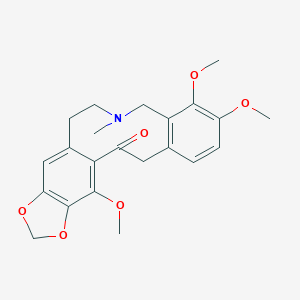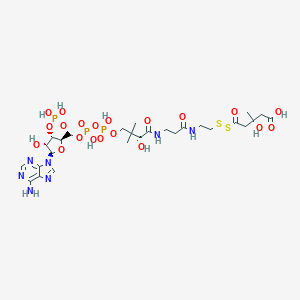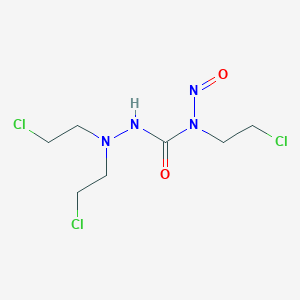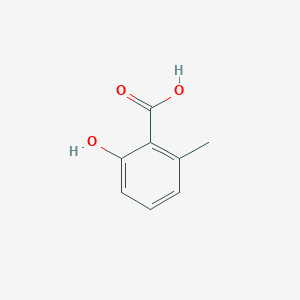
2-Hydroxy-6-methylbenzoic acid
Overview
Description
2-Hydroxy-6-methylbenzoic acid, also known as 6-methylsalicylic acid, is a monohydroxybenzoic acid. It is a derivative of salicylic acid where the hydrogen ortho to the carboxylic acid group is substituted by a methyl group. This compound is found in various fungi and plants and is known for its role as a precursor to several antibiotic and anticancer agents .
Mechanism of Action
Target of Action
2-Hydroxy-6-methylbenzoic acid, also known as 6-methylsalicylic acid, is a monohydroxybenzoic acid that is functionally related to salicylic acid . It is a constituent of G. anandria, a well-known traditional Chinese medicinal herb, and is also produced in various fungi . .
Mode of Action
Given its structural similarity to salicylic acid, it may share some of the same mechanisms, such as inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins .
Biochemical Pathways
This compound is a key structural moiety for many different antibiotic and anticancer agents, including chlorothricin, maduropeptin, neocarzinostatin, and terreic acid . It is also a precursor to the toxin patulin in P. patulum
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and be bbb permeant . Its lipophilicity (Log Po/w) is estimated to be between 0.76 and 1.88 .
Result of Action
Given its role as a precursor for various antibiotic and anticancer agents, it may have potential antimicrobial and antineoplastic effects .
Action Environment
It is recommended to be stored sealed in a dry room temperature environment .
Biochemical Analysis
Biochemical Properties
2-Hydroxy-6-methylbenzoic acid plays a significant role in biochemical reactions. It is involved in the biosynthesis of orsellinic acid . The enzymes, proteins, and other biomolecules it interacts with include polyketide synthases (PKSs), which are crucial for its biosynthesis .
Cellular Effects
It is known to be a precursor to the toxin patulin , which can have various effects on cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules such as enzymes. For instance, it is synthesized by PKS enzymes from acyl-CoA substrates . It exerts its effects at the molecular level through these interactions, potentially influencing enzyme activity and gene expression.
Metabolic Pathways
This compound is involved in the metabolic pathways of various organisms. In fungi, it is synthesized via the shikimate and phenylpropanoid pathways . It interacts with enzymes such as PKSs during its biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methylbenzoic acid typically involves the following steps:
Reduction Hydrogenation Reaction: Using 2-methyl-6-nitrobenzoic acid or its methyl ester as a raw material, methanol as a solvent, hydrogen as a hydrogen source, and palladium carbon or platinum carbon as a catalyst, 2-amino-6-methylbenzoic acid or its methyl ester is prepared by hydrogenation reduction.
Diazotization, Hydrolysis, and Esterification: The reduction product undergoes diazotization, hydrolysis, and esterification reactions using a diazotization reagent and methanol as a solvent to prepare 2-hydroxy-6-methyl benzoate.
Methylation Reaction: 2-hydroxy-6-methyl benzoate is methylated using dimethyl sulfate as a methylating agent in the presence of alkali to prepare 2-methoxy-6-methyl benzoate.
Hydrolysis Reaction: The methyl ester is hydrolyzed with alkali and water, followed by acidification to obtain 2-methoxy-6-methylbenzoic acid.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives such as quinones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted benzoic acids.
Scientific Research Applications
2-Hydroxy-6-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various antibiotic and anticancer agents.
Biology: It plays a role in studying metabolic pathways in fungi and plants.
Medicine: Its derivatives are explored for their potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Salicylic Acid: A monohydroxybenzoic acid with a hydroxyl group ortho to the carboxylic acid group.
4-Hydroxy-2-methylbenzoic Acid: A similar compound with the hydroxyl group in the para position relative to the carboxylic acid group.
2-Methoxy-6-methylbenzoic Acid: A methylated derivative of 2-Hydroxy-6-methylbenzoic acid.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its role as a precursor to various bioactive compounds highlights its importance in both natural and synthetic chemistry .
Properties
IUPAC Name |
2-hydroxy-6-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJMNOSIAGSZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205257 | |
| Record name | 6-Methylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
567-61-3 | |
| Record name | 6-Methylsalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=567-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylsalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylsalicylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-METHYLSALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5352FE23Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-hydroxy-6-methylbenzoic acid in natural product biosynthesis?
A1: this compound plays a crucial role in the biosynthesis of depsides and depsidones, particularly in certain fungi and lichens. Research using isotopically labelled precursors demonstrated that the fungus Penicillium griseofulvum synthesizes this compound through the head-to-tail linkage of acetate units []. This finding provided early experimental support for the acetate pathway hypothesis in polyketide biosynthesis.
Q2: In what natural sources has this compound been identified?
A2: This compound has been isolated from various sources, including:
- Fungi: It was originally identified in Penicillium griseofulvum [] and has been found in other species like the marine fungus Gliocladium sp. [].
- Lichens: It's a constituent of certain lichens, such as Xanthoparmelia tusconensis, where it co-occurs with other depsides like usnic acid and diffractaic acid [].
- Plants: Gerbera anandria is an example of a plant species where this compound has been isolated [].
Q3: How does the structure of this compound differ in the mycobactins produced by Mycobacterium tuberculosis and Mycobacterium johnei?
A3: Mycobactins are iron-chelating molecules essential for the growth of mycobacteria. While both species produce mycobactins, there's a key structural difference:
- Mycobacterium tuberculosis: Produces mycobactin T, which incorporates salicylic acid instead of this compound in its structure [].
Q4: Has this compound demonstrated any biological activities?
A4: While research primarily focuses on its role as a biosynthetic building block, some studies have explored its biological properties:
Q5: Are there any known derivatives of this compound of interest?
A5: Yes, derivatives are often the focus in natural product chemistry. For example:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

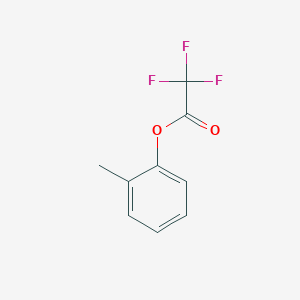

![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B161810.png)


